molecular formula C15H21ClN4O3 B2959648 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride CAS No. 1351617-92-9

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Cat. No.: B2959648
CAS No.: 1351617-92-9
M. Wt: 340.81
InChI Key: SGBFFWFSDWVSOH-UHFFFAOYSA-N
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Description

This compound features a piperazine backbone substituted with two distinct isoxazole moieties: a 3,5-dimethylisoxazol-4-yl group and a 5-methylisoxazol-3-yl group, linked via a methanone bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Isoxazole rings are known for their metabolic stability and hydrogen-bonding capacity, which often improve target engagement in drug design. The piperazine moiety may contribute to improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration or reduced off-target effects .

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3.ClH/c1-10-8-14(17-21-10)15(20)19-6-4-18(5-7-19)9-13-11(2)16-22-12(13)3;/h8H,4-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBFFWFSDWVSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by the presence of isoxazole and piperazine moieties, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Synthesis

The compound consists of a piperazine ring substituted with a 3,5-dimethylisoxazole group and a 5-methylisoxazole moiety. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution. Notably, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for similar compounds.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Enzyme Inhibition : Similar compounds have shown selective inhibition of enzymes involved in disease processes. This suggests potential pathways for further investigation regarding the inhibition of specific targets related to inflammatory responses and other pathologies.
  • Pharmacological Properties : The compound may interact with various biological targets, influencing pathways related to neurotransmitter receptors and enzyme activities. These interactions could lead to therapeutic effects in conditions such as inflammation or neurodegenerative diseases .
  • Absorption and Metabolism : Data from pharmacokinetic studies suggest that the compound has favorable absorption characteristics. It is predicted to be permeable across the blood-brain barrier and exhibits low interaction with P-glycoprotein, indicating potential central nervous system activity .

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Interaction : The isoxazole moiety may influence enzyme activity, affecting various biochemical pathways critical for maintaining homeostasis.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Inflammation Models : In vitro studies using cell lines demonstrated that compounds with similar structures inhibited pro-inflammatory cytokine release, suggesting anti-inflammatory properties .
  • Neuroprotective Effects : Research on analogs indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures, highlighting the therapeutic potential for neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObservationsReferences
Enzyme InhibitionSelective inhibition observed
AbsorptionHigh probability of intestinal absorption
Blood-Brain BarrierPermeable
Anti-inflammatoryInhibition of cytokine release
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Structural Analogues from the I-Series ()

The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester core with phenethylamino or phenethylthio/ethoxy side chains linked to heterocycles (e.g., pyridazine, methylpyridazine, or methylisoxazole). Key differences from the target compound include:

Compound Core Structure Key Substituents Functional Implications
Target Compound Piperazine methanone Dual isoxazole rings Potential for dual binding sites; enhanced metabolic stability due to isoxazole groups
I-6273 Benzoate ester Methylisoxazol-5-yl phenethylamino Ester linkage may increase lipophilicity but reduce metabolic stability compared to amides
I-6373 Benzoate ester 3-Methylisoxazol-5-yl phenethylthio Thioether linkage could improve resistance to oxidative degradation
I-6473 Benzoate ester 3-Methylisoxazol-5-yl phenethoxy Ether linkage enhances hydrolytic stability but may reduce cell permeability

Key Observations :

  • The target compound’s piperazine scaffold likely improves aqueous solubility compared to the lipophilic benzoate esters in the I-series.
  • Dual isoxazole rings may enable synergistic interactions with biological targets, whereas I-series compounds rely on single heterocyclic motifs.

Pharmacopeial Considerations ()

Verapamil Hydrochloride, a calcium channel blocker, shares the hydrochloride salt formulation with the target compound. Pharmacopeial standards for Verapamil emphasize stringent control of related compounds (e.g., impurities A–F), which underscores the importance of analogous quality controls for the target compound. For instance:

  • Regulatory Parallels: The hydrochloride salt form requires stability testing under humidity and temperature stress, as outlined in pharmacopeial monographs .
  • Impurity Profiling : Structural analogs (e.g., methylisoxazole derivatives) must be monitored to ensure batch consistency, akin to Verapamil’s reference standards .

Research Implications and Hypotheses

  • Therapeutic Potential: The dual isoxazole-piperazine architecture may target enzymes or receptors requiring bidentate binding (e.g., kinases or GPCRs), a hypothesis supported by the prevalence of isoxazoles in kinase inhibitors .
  • Comparative Bioavailability : The hydrochloride salt likely improves oral bioavailability relative to neutral analogs, similar to Verapamil Hydrochloride’s formulation advantages .

Q & A

Q. What are the optimized synthetic routes for (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis optimization involves evaluating reaction parameters such as solvent choice, temperature, and catalysts. For example, esterification reactions under reflux conditions with methanol or ethanol as solvents have achieved yields >60% for structurally similar piperazine-isoxazole hybrids (e.g., compound 10d in ). Purification via column chromatography or recrystallization (e.g., using ethanol) is critical for isolating high-purity products (>95% HPLC purity). Yield variations (e.g., 48.3% for 10a vs. 61.2% for 10d) highlight the impact of substituent steric effects and reaction time .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions on the piperazine and isoxazole rings (e.g., δ 2.3 ppm for methyl groups in 3,5-dimethylisoxazole).
  • ESI-MS : For molecular ion validation (e.g., [M+Na]+ peaks observed in ).
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • TLC : For monitoring reaction progress (e.g., toluene/ethyl acetate/water solvent systems in ).
    Cross-referencing spectral data with structurally analogous compounds (e.g., 10a–10d in ) ensures accuracy .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer: Stability protocols should include:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks.
  • Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS. For example, highlights the instability of related isoxazole derivatives under acidic conditions, requiring neutral pH buffers for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified alkyl/aryl groups (e.g., cyclopropylmethyl in 10b vs. allyl in 10a, ) and assess activity in target assays (e.g., enzyme inhibition).
  • Computational modeling : Use docking simulations to predict binding interactions with target receptors (e.g., piperazine flexibility and isoxazole ring orientation).
  • In vitro validation : Compare IC50 values across analogs to identify critical substituents. For instance, shows that methylisoxazole derivatives exhibit enhanced solubility and target affinity compared to pyridazine analogs .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproduce assays : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.
  • Impurity analysis : Use reference standards (e.g., ’s Imp. F(EP)) to rule out confounding effects from synthesis byproducts.
  • Dose-response validation : Confirm activity across multiple concentrations and replicates. For example, discrepancies in IC50 values may arise from differences in impurity profiles (e.g., ’s dihydrochloride salt impurities) .

Q. What experimental designs are optimal for evaluating the compound’s formulation challenges, such as solubility and bioavailability?

Methodological Answer:

  • Solubility screening : Test in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). ’s split-split plot design can be adapted to assess multiple variables (e.g., pH, excipients) systematically.
  • In vivo pharmacokinetics : Use animal models to compare oral vs. intravenous administration. For instance, ester prodrug strategies (e.g., ethyl ester in ) may enhance intestinal absorption .

Q. How can advanced analytical methods be developed to detect trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Employ high-resolution mass spectrometry to identify impurities at <0.1% levels.
  • Reference standards : Use certified materials (e.g., ’s MM0258.07) for method validation.
  • Forced degradation : Stress the compound under oxidative (H2O2), hydrolytic (HCl/NaOH), and thermal conditions to profile degradation pathways .

Q. What methodologies are recommended for assessing the compound’s environmental impact and degradation pathways?

Methodological Answer:

  • Environmental fate studies : Follow protocols from ’s INCHEMBIOL project, including:
    • Abiotic degradation : Measure hydrolysis/photolysis rates in water/soil.
    • Biotic transformation : Use microbial cultures to assess metabolic breakdown.
  • Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations .

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